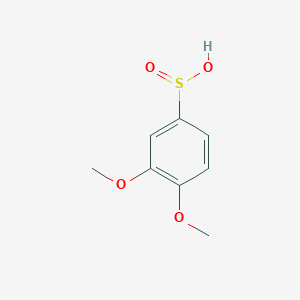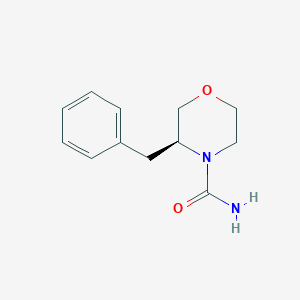
(3S)-3-Benzylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Benzylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (3S)-3-Benzylmorpholine-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and alleviate pain in animal models of neuropathic pain. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (3S)-3-Benzylmorpholine-4-carboxamide is its potential use as a versatile chemical tool in the field of medicinal chemistry. It can be easily synthesized in the laboratory and has been shown to exhibit a wide range of biological activities. However, one of the limitations of this compound is its relatively low potency compared to other compounds in the same class. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of (3S)-3-Benzylmorpholine-4-carboxamide. One potential area of research is the development of more potent derivatives of this compound. In addition, further studies are needed to investigate its potential use as a diagnostic tool in medical imaging. Finally, there is a need for more in-depth studies to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities and has potential therapeutic applications in the treatment of cancer, inflammation, and pain. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of (3S)-3-Benzylmorpholine-4-carboxamide involves the reaction of morpholine with benzyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method has been reported in a number of scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Benzylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, this compound has been investigated for its potential use as a diagnostic tool in the field of medical imaging.
Eigenschaften
IUPAC Name |
(3S)-3-benzylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-6-7-16-9-11(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTRPFNNGHSASX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


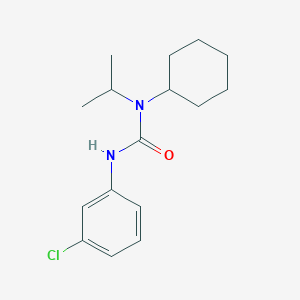
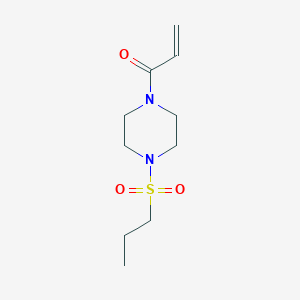
![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
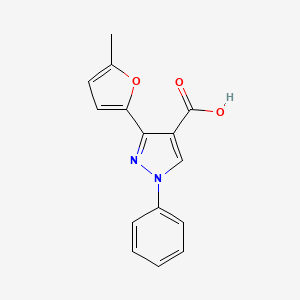
![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)
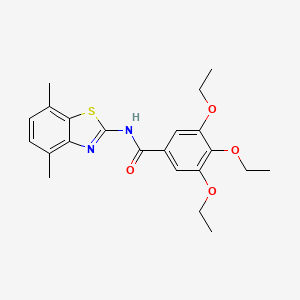

![2-(4-ethoxyphenyl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2950912.png)

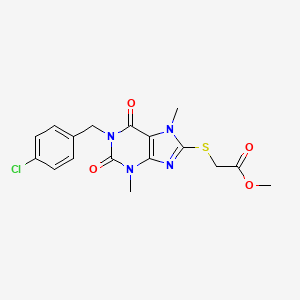
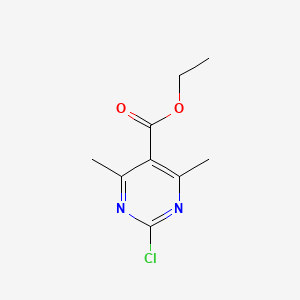
![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
